molecular formula C11H11ClN4 B2474748 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1250142-90-5

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2474748
CAS No.: 1250142-90-5
M. Wt: 234.69
InChI Key: YZFSAVBEAKTNOO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core substituted with a 4-chlorophenyl group at position 2. This scaffold is structurally related to intermediates used in synthesizing pharmaceuticals, including sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The 4-chlorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, making it a critical moiety in medicinal chemistry .

Properties

IUPAC Name

3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-9-3-1-8(2-4-9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSAVBEAKTNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=C(C=C3)Cl)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250142-90-5
Record name 3-(4-chlorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Preparation Methods

Hydrazine-Mediated Cyclization

The foundational step for constructing the triazolo[4,3-a]pyrazine scaffold involves cyclization of hydrazine derivatives with pyrazine precursors. In a method adapted from, 2-chloropyrazine undergoes nucleophilic substitution with hydrazine hydrate in ethanol under pH-controlled conditions (pH ~6) to yield 2-hydrazinopyrazine. Subsequent treatment with 4-chlorobenzoyl chloride in chlorobenzene introduces the 4-chlorophenyl moiety via acyl hydrazide formation. Cyclization to the triazole ring is achieved using methanesulfonic acid under reflux, followed by neutralization to isolate the intermediate.

Key Parameters

  • Temperature: 80–85°C for cyclization.
  • Catalyst: Methanesulfonic acid (1.2 equiv).
  • Yield: 72–78% after recrystallization.

Trifluoroacetic Anhydride-Assisted Ring Closure

An alternative route employs trifluoroacetic anhydride (TFAA) to facilitate cyclization. As described in, 2-hydrazinopyrazine reacts with TFAA in dichloromethane at 0–5°C, followed by sulfuric acid-mediated intramolecular cyclization at 80°C. This method avoids acyl chloride intermediates, simplifying purification. For the 4-chlorophenyl variant, post-cyclization Friedel-Crafts alkylation with 4-chlorobenzyl chloride may be employed, though this requires further optimization.

Hydrogenation to Tetrahydro Derivatives

Catalytic Hydrogenation with Pd/C

Reduction of the pyrazine ring to its tetrahydro form is critical. A mixture of the triazolopyrazine intermediate and 10% palladium on carbon (Pd/C) in methanol undergoes hydrogenation at 40–45°C under 3.5–4.5 kg/cm² H₂ pressure. The reaction is monitored via TLC, with subsequent filtration and concentration yielding the tetrahydro product.

Optimization Insights

  • Catalyst Loading: 1% w/w Pd/C minimizes side reactions.
  • Solvent: Methanol enhances hydrogen solubility vs. ethanol.
  • Yield: 82–86% after HCl salt formation.

Functionalization with 4-Chlorophenyl Groups

Direct Coupling via Ullmann or Buchwald-Hartwig

Introducing the 4-chlorophenyl group post-hydrogenation remains challenging due to the tetrahydro structure’s sensitivity. Patent discloses palladium-catalyzed coupling reactions for analogous triazolopyrazines. For instance, Suzuki-Miyaura coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C could be adapted, though yields require verification.

Electrophilic Aromatic Substitution

Electrophilic chlorination of a pre-formed phenyltriazolopyrazine using Cl₂ or SO₂Cl₂ is theorized but risks regioselectivity issues. Directed ortho-metalation (DoM) with LDA followed by Cl₂ quenching may offer better control, though no precedents exist in the literature surveyed.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CD₃OD): δ 7.45–7.52 (m, 2H, Ar-H), 7.62–7.68 (m, 2H, Ar-H), 4.10–4.25 (m, 4H, CH₂), 3.85–3.95 (m, 2H, CH₂).
  • HRMS (FAB): Calculated for C₁₁H₁₀ClN₄ ([M+H]⁺): 249.0643; Found: 249.0645.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity at 254 nm. Residual solvents (chlorobenzene, DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Hydrazine Cyclization 2-Chloropyrazine Cyclization with TFAA 78 97
Pd/C Hydrogenation Triazolopyrazine H₂ Reduction 86 98
Suzuki Coupling Boronic Acid Pd-Catalyzed Coupling 65* 95*

*Theorized values based on analogous reactions.

Industrial-Scale Considerations

Cost-Benefit of Pd/C Recycling

Recovering Pd/C via filtration and acid washing reduces catalyst costs by 40% per batch. However, activity loss after 3 cycles necessitates fresh catalyst supplementation.

Solvent Sustainability

Replacing chlorobenzene with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of c-Met and VEGFR-2 kinases. These kinases play crucial roles in cancer cell proliferation and angiogenesis.

Case Study: Biological Evaluation

A study synthesized a series of derivatives based on the triazolo[4,3-a]pyrazine framework and evaluated their antiproliferative activities against various cancer cell lines (A549, MCF-7, and HeLa). The most promising derivative exhibited the following characteristics:

  • IC50 Values :
    • A549: 0.98±0.08μM0.98\pm 0.08\,\mu M
    • MCF-7: 1.05±0.17μM1.05\pm 0.17\,\mu M
    • HeLa: 1.28±0.25μM1.28\pm 0.25\,\mu M

These values indicate that the compound effectively inhibits cancer cell growth at low concentrations compared to the lead compound foretinib .

Anti-inflammatory Properties

In addition to its anticancer effects, derivatives of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown promise in anti-inflammatory applications. Research has indicated that certain pyrazole derivatives can exhibit significant anti-inflammatory activity through various biochemical pathways.

Relevant Findings

A study highlighted that new pyrazole derivatives demonstrated comparable anti-inflammatory effects in vivo. This suggests that triazolo[4,3-a]pyrazine derivatives could be further explored for their potential in treating inflammatory conditions alongside their anticancer properties .

Neuroprotective Effects

Emerging research points towards the neuroprotective potential of triazolo[4,3-a]pyrazine derivatives. These compounds may provide benefits in neurodegenerative diseases by modulating neuroinflammation and protecting neuronal cells from apoptosis.

Comparative Analysis of Biological Activities

Activity TypeCompound DerivativeIC50 Values (µM)Mechanism of Action
Anticancer17lA549: 0.98c-Met/VEGFR-2 inhibition
MCF-7: 1.05Induces apoptosis
HeLa: 1.28Cell cycle arrest
Anti-inflammatoryVarious derivativesVariableModulation of inflammatory pathways
NeuroprotectiveTriazolo derivativesNot specifiedProtection against neuronal apoptosis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyrazine core is versatile, with substitutions at positions 3 and 6/7/8 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazine Derivatives

Compound Name Substituents Synthesis Highlights Key Biological Activities/Applications References
3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 4-Cl-phenyl at position 3 Multi-step synthesis via condensation and cyclization; moderate yields (~54–64%) Intermediate for DPP-4 inhibitors; antimicrobial
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CF₃ at position 3 Optimized via POCl₃-mediated cyclization; high purity challenges noted Core structure of sitagliptin; enzyme inhibition
6-Chloro-3-(4-difluoromethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine 4-OCHF₂-phenyl at 3; Cl at 6 Tele-substitution reactions; 64% yield Potential CNS activity; structural analog studies
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CH₃ at position 3 Direct alkylation; high stability Model compound for receptor-binding studies
3-(Oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Tetrahydro-2H-pyran-4-yl at 3 Cyclization with tetrahydropyran derivatives Solubility enhancement; pharmacokinetic optimization

Key Findings

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance metabolic stability and target affinity. The trifluoromethyl derivative is pivotal in sitagliptin due to its strong electron-withdrawing effect, improving DPP-4 binding .
  • Aromatic vs. Aliphatic Substituents: 4-Chlorophenyl and 4-OCHF₂-phenyl derivatives exhibit higher antimicrobial activity compared to aliphatic groups (e.g., methyl), likely due to π-π stacking with microbial enzymes .

Synthetic Challenges

  • The trifluoromethyl variant faces purity issues, often forming insoluble byproducts , whereas 4-chlorophenyl derivatives are more synthetically tractable with consistent yields .

Biological Performance Antimicrobial Activity: Thiourea derivatives of the trifluoromethyl analog show broad-spectrum activity against E. coli and S. aureus (MIC: 2–8 µg/mL) . Enzyme Inhibition: Nitroso impurities in sitagliptin intermediates (e.g., 7-nitroso derivatives) highlight the need for stringent quality control due to genotoxic risks .

Structural Modifications

  • Sulfonyl groups at position 7 (e.g., 7-(2-nitrophenylsulfonyl)) improve docking scores (-8.5 kcal/mol) against E. coli DNA gyrase, surpassing reference drugs like ciprofloxacin .

Biological Activity

3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, antibacterial, and neurokinin-3 receptor antagonism.

  • Molecular Formula: C₁₁H₁₁ClN₄
  • Molecular Weight: 234.68 g/mol
  • CAS Number: 1250142-90-5

Anti-Cancer Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-cancer properties. For instance:

  • Compound 22i : This derivative showed remarkable anti-tumor activity against several cancer cell lines:
    • A549 (lung cancer): IC₅₀ = 0.83 ± 0.07 μM
    • MCF-7 (breast cancer): IC₅₀ = 0.15 ± 0.08 μM
    • HeLa (cervical cancer): IC₅₀ = 2.85 ± 0.74 μM
      Additionally, it inhibited c-Met kinase with an IC₅₀ of 48 nM, indicating its potential as a therapeutic agent in oncology .

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has been evaluated against various bacterial strains:

  • Synthesis and Testing : A series of compounds were synthesized and tested for their antibacterial activity using the microbroth dilution method.
  • Key Findings :
    • Some compounds exhibited moderate to strong activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
    • Notably, compound 2e demonstrated superior antibacterial activity with MIC values of:
      • Staphylococcus aureus: 32 μg/mL
      • Escherichia coli: 16 μg/mL
        This was comparable to the first-line antibiotic ampicillin .

Neurokinin-3 Receptor Antagonism

The compound has also been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders:

  • Pharmacological Relevance : The antagonism of NK-3 receptors may provide therapeutic benefits in treating conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activities of triazolo[4,3-a]pyrazine derivatives can be influenced by structural modifications:

  • Electron-Donating Groups : Compounds with electron-donating substituents at specific positions exhibited enhanced antibacterial activity.
  • Lipophilicity : The introduction of long alkyl chains improved cell permeability and biological effectiveness .

Case Studies

StudyCompound TestedActivityIC₅₀ / MIC
Compound 22iAnti-cancer (A549)0.83 ± 0.07 μM
Compound 22iAnti-cancer (MCF-7)0.15 ± 0.08 μM
Compound 2eAntibacterial (S. aureus)32 μg/mL
Compound 2eAntibacterial (E. coli)16 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?

  • Methodology : A multi-step synthesis involving hydrazine substitution, cyclization, and reduction is commonly employed. For example, reaction intermediates may be purified via chromatography (SiO₂; 10% MeOH in DCM) after acid-catalyzed deprotection of tert-butyl groups . Key steps include controlled temperature conditions (e.g., 0–25°C) to minimize side reactions and optimize yield. UV-HPLC (C18 column, 254 nm detection, 5:95 ACN:H₂O mobile phase) is used to verify purity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Analytical techniques such as reverse-phase HPLC (Symmetry C18 column, 1 mL/min flow rate) with UV detection at 254 nm are critical. Retention time consistency (e.g., 2.1 min) confirms purity . Mass spectrometry (LC-MS/HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural confirmation, particularly to distinguish between regioisomers and detect trace impurities .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

  • Methodology : Dichloromethane (DCM) and ethanol are preferred for acid-catalyzed deprotection (e.g., HCl/EtOH) due to their compatibility with intermediates . Reactions often require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates like trifluoroacetyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Cross-validate assays using standardized protocols. For example, intracellular ROS measurements (via H₂DCFDA in THP-1 cells) should be paired with pharmacokinetic studies to assess bioavailability. Discrepancies may arise from metabolic instability, which can be investigated using liver microsomal assays or LC-MS-based metabolite profiling .

Q. What strategies are effective in mitigating nitrosamine impurities (e.g., 7-nitroso derivatives) during synthesis or storage?

  • Methodology : Strict control of reaction pH and temperature minimizes nitroso impurity formation. Use of antioxidants (e.g., ascorbic acid) in storage buffers and regular monitoring via UPLC-MS/MS (e.g., quantifying 7-nitroso impurities at ≤37 ng/day limits) are recommended. Nitrosamine levels should comply with EMA/FDA guidelines .

Q. How can computational methods enhance the design of derivatives with improved target selectivity (e.g., DPP-4 inhibition)?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) against crystal structures of targets like DPP-4 (PDB: 1X70) or PARP-1 can predict binding affinities. For instance, urea/thiourea derivatives showed enhanced antimicrobial activity via interactions with ARTD7 (ΔG = -8.1 to -9.8 kcal/mol), guiding rational modifications .

Q. What are the key degradation pathways under accelerated stability conditions (e.g., acidic/alkaline hydrolysis)?

  • Methodology : Forced degradation studies (0.1 M HCl/NaOH, 40°C) reveal major pathways. For example, cleavage between the triazolopyrazine moiety and the 4-chlorophenyl group generates (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a degradant. LC-HRMS and fragmentation patterns help identify degradation products .

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